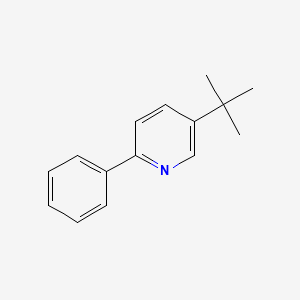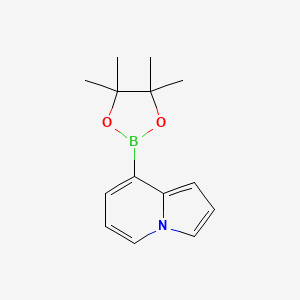
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is a compound that belongs to the class of boron-containing heterocycles It is characterized by the presence of an indolizine ring system substituted with a dioxaborolane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine typically involves the borylation of indolizine derivatives. One common method is the palladium-catalyzed borylation of indolizine using pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as the boron source . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes and alkynes.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with aryl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and cross-coupling reactions.
Pinacolborane: A common boron source.
Inert Atmosphere: To prevent oxidation and other side reactions.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Explored for potential therapeutic applications due to its unique chemical structure.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration. The indolizine ring system also contributes to the compound’s reactivity by providing a stable framework for these reactions .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing heterocycle with different substituents.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A phosphorus-containing analog used in similar applications.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is unique due to the combination of the indolizine ring and the dioxaborolane group. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H18BNO2 |
|---|---|
Peso molecular |
243.11 g/mol |
Nombre IUPAC |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-9-16-10-6-8-12(11)16/h5-10H,1-4H3 |
Clave InChI |
JSNJUAKHZPJDGI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)


![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
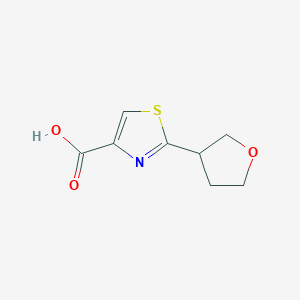
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
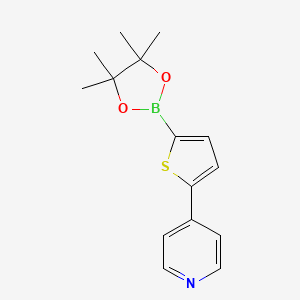
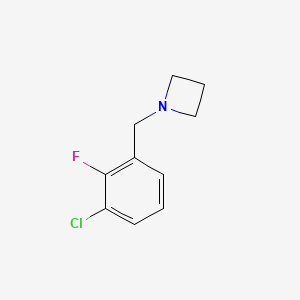
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)

